molecular formula C17H21N3O3S B2815784 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 849898-67-5

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B2815784
CAS RN: 849898-67-5
M. Wt: 347.43
InChI Key: XJMLNSRQXIQZLC-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide, also known as DMD, is a novel synthetic molecule that has recently been studied for its potential applications in the field of scientific research. DMD is a member of the spirocyclic family of molecules, which are characterized by their unique three-dimensional structure and their ability to form multiple hydrogen bonds. DMD has been found to be a versatile compound that can be used for a variety of purposes, including as a therapeutic agent, a catalyst, and a molecular probe.

Scientific Research Applications

Antihypertensive Activity

A study focused on the synthesis and evaluation of antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing that certain derivatives showed promising antihypertensive effects. These compounds were tested for their ability to lower blood pressure, with some showing significant activity without evidence of beta-adrenergic blockade. This suggests potential for the development of novel antihypertensive agents based on the diazaspirodecane scaffold (Caroon et al., 1981).

Antimicrobial and Antiviral Evaluation

Another research avenue explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to serve as antimicrobial agents. Among these, 2-pyridone derivatives and other compounds bearing the sulfamoyl group demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014).

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24-13-7-5-6-12(10-13)18-14(21)11-20-15(22)17(19-16(20)23)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLNSRQXIQZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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